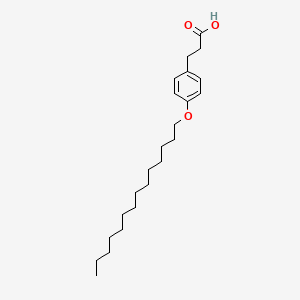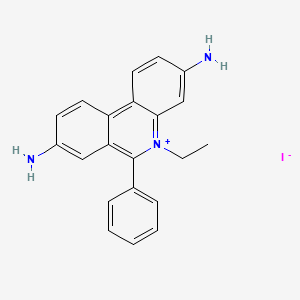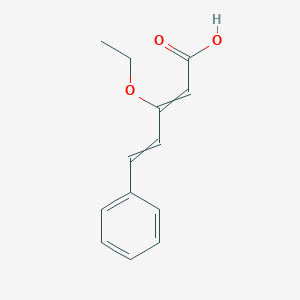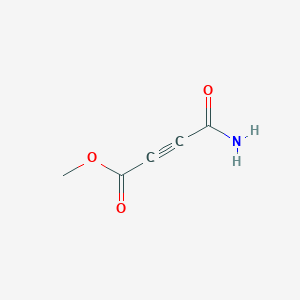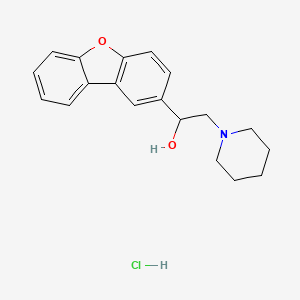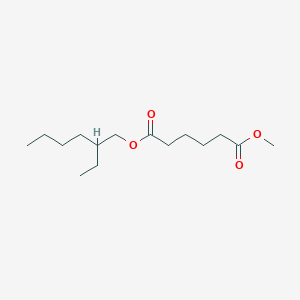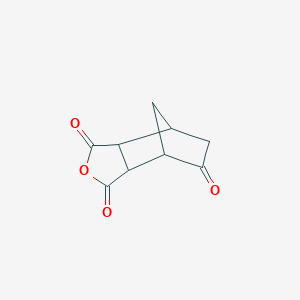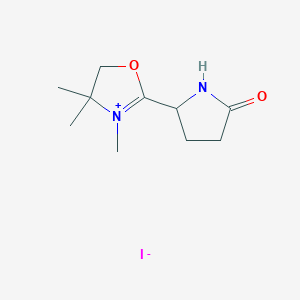
3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of pyrrolidine and oxazole rings, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” typically involves multi-step organic reactions. The starting materials might include pyrrolidine derivatives and oxazole precursors. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the oxazole ring via condensation reactions.
Step 3: Methylation and iodination to achieve the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to optimize yield.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of “3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with DNA/RNA: Binding to nucleic acids to affect gene expression.
Cellular Pathways: Modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium bromide
Uniqueness
“3,4,4-Trimethyl-2-(5-oxopyrrolidin-2-yl)-4,5-dihydro-1,3-oxazol-3-ium iodide” is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its chloride and bromide counterparts.
Propiedades
Número CAS |
64198-56-7 |
|---|---|
Fórmula molecular |
C10H17IN2O2 |
Peso molecular |
324.16 g/mol |
Nombre IUPAC |
5-(3,4,4-trimethyl-5H-1,3-oxazol-3-ium-2-yl)pyrrolidin-2-one;iodide |
InChI |
InChI=1S/C10H16N2O2.HI/c1-10(2)6-14-9(12(10)3)7-4-5-8(13)11-7;/h7H,4-6H2,1-3H3;1H |
Clave InChI |
QUWCLGSDMNZUJS-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=[N+]1C)C2CCC(=O)N2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)


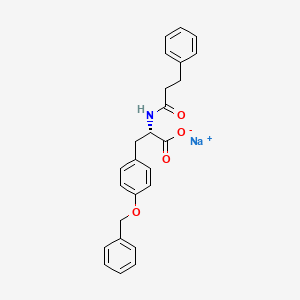
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
